VT-464 (R enantiomer)

CYP17A1 Enzyme Selectivity Lyase Inhibition

Researchers investigating CRPC resistance face confounding cortisol suppression when using non-selective CYP17 inhibitors. VT-464 (R enantiomer) resolves this with ~10-fold lyase/hydroxylase selectivity (IC50: 69 nM vs. 670 nM) and direct AR antagonism active against AR-F876L and AR-T877A resistance mutants. • Androgen depletion without cortisol disruption or prednisone co-administration • Dual CYP17 lyase inhibition + AR antagonism validated in MR49F enzalutamide-resistant and MDA-PCa-133 patient-derived xenograft models • ≥98% HPLC purity; ambient-temperature shipping; global availability for preclinical research

Molecular Formula C18H17F4N3O3
Molecular Weight 399.3 g/mol
Cat. No. B1139213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVT-464 (R enantiomer)
Synonyms(R)-1-(6,7-bis(difluoromethoxy)naphthalen-2-yl)-2-methyl-1-(1H-1,2,3-triazol-5-yl)propan-1-ol
Molecular FormulaC18H17F4N3O3
Molecular Weight399.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m1/s1
InChIKeyZBRAJOQFSNYJMF-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VT-464 (R enantiomer) as a Lyase-Selective CYP17A1 Inhibitor for Castration-Resistant Prostate Cancer Research


VT-464 (R enantiomer) (CAS 1375603-38-5), also designated Seviteronel R enantiomer, is the R stereoisomer of Seviteronel (VT-464/INO-464). It belongs to a class of orally bioavailable, non-steroidal small molecules that function as selective inhibitors of the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1, also known as CYP17). The compound has a molecular weight of 399.34 g/mol and a molecular formula of C18H17F4N3O3 . VT-464 exhibits a dual mechanism of action, functioning as both a selective CYP17 lyase inhibitor and a direct androgen receptor (AR) antagonist, with in vitro lyase/hydroxylase selectivity of approximately 10-fold [1]. The compound has been investigated clinically in Phase 1/2 trials for patients with castration-resistant prostate cancer (CRPC), including those who have progressed on enzalutamide or abiraterone therapy [2].

Why VT-464 (R enantiomer) Cannot Be Interchanged with Abiraterone Acetate or Other CYP17 Inhibitors


Substitution of VT-464 (R enantiomer) with abiraterone acetate (AA) or other in-class CYP17 inhibitors such as orteronel (TAK-700) or galeterone is not scientifically equivalent due to fundamental differences in enzyme selectivity profiles, downstream endocrine consequences, and molecular targeting mechanisms. Abiraterone is a potent inhibitor of both hydroxylase and lyase activities of CYP17A1 (IC50: 2.5 nM and 15 nM, respectively), which necessitates concomitant prednisone administration to manage mineralocorticoid excess and cortisol depletion resulting from hydroxylase inhibition [1]. In contrast, VT-464 exhibits approximately 10-fold selectivity for lyase over hydroxylase (IC50: 69 nM for lyase; 670 nM for hydroxylase), enabling androgen suppression without glucocorticoid supplementation requirements [1]. Furthermore, VT-464 possesses a distinct AR antagonist function not present with abiraterone, conferring activity against AR-dependent signaling even in enzalutamide-resistant contexts harboring AR-F876L mutations [2]. These mechanistic divergences preclude simple substitution and demand experimental validation of specific VT-464 properties in relevant model systems.

Quantitative Differential Evidence: VT-464 (R enantiomer) vs. Abiraterone Acetate and Other Comparators


10-Fold Lyase Selectivity Over Hydroxylase vs. Abiraterone's 6-Fold Hydroxylase Preference

VT-464 demonstrates 10-fold selectivity for CYP17 lyase (IC50: 69 nM) over hydroxylase (IC50: 670 nM) in human enzyme assays. In contrast, abiraterone exhibits a 6-fold preference for hydroxylase (IC50: 2.5 nM) over lyase (IC50: 15 nM), representing an inverted selectivity profile [1]. In a castrate male rhesus monkey model, abiraterone treatment resulted in elevated plasma progesterone (>9,000% peak increase) and cortisol suppression (p ≤ 0.005 vs. vehicle), whereas VT-464 produced androgen suppression without affecting upstream steroid accumulation or cortisol levels [1].

CYP17A1 Enzyme Selectivity Lyase Inhibition

Superior Tumor Growth Inhibition vs. Abiraterone Acetate in LNCaP Xenograft Model

In the LNCaP prostate cancer xenograft model, VT-464 at 100 mg/kg p.o. bid produced 73.9% (±13.2) tumor growth inhibition on day 21 of treatment [1]. At day 28, VT-464 (100 mg/kg) significantly reduced tumor volume ratio (V/V0) compared to both vehicle control (p<0.05) and abiraterone acetate (p<0.01) [1]. Tumor growth inhibition with VT-464 at 100 mg/kg was comparable to that achieved by surgical castration, while lower doses (15 mg/kg and 50 mg/kg) yielded 9.6% and 38.5% inhibition, respectively [1].

Xenograft Tumor Growth Inhibition LNCaP

Greater Suppression of Androgen Receptor Axis in Enzalutamide-Resistant Cell Lines vs. Abiraterone

VT-464 demonstrated greater suppression of AR transactivation compared to abiraterone in C4-2 (enzalutamide-responsive) cells and both MR49C and MR49F (enzalutamide-resistant) cell lines as assessed by probasin luciferase reporter assays [1]. At the gene and protein level, VT-464 suppressed the AR axis to a greater extent than abiraterone, with reduced expression of AR-mediated transcripts including PSA and NKX3.1 [1]. The increased inhibition of luciferase reporter by VT-464 relative to abiraterone was maintained even in the presence of the synthetic androgen R1881 [2].

Androgen Receptor Enzalutamide Resistance AR Transactivation

Direct Androgen Receptor Antagonism with Activity Against AR-F876L and AR-T877A Mutants

VT-464 exhibits direct androgen receptor (AR) antagonist activity independent of CYP17A1 inhibition, confirmed via AR ligand-binding domain biolayer interferometry [1]. Preclinical studies demonstrate that VT-464 directly antagonizes AR variants that facilitate resistance to enzalutamide (AR-F876L) and abiraterone (AR-T877A) [2]. In the MDA-PCa-133 patient-derived xenograft expressing H874Y AR mutant, VT-464 reduced tumor volume increase in castrate male mice more than twofold compared to vehicle (P < 0.05) [1]. In cultured PCa cells expressing T877A AR mutant, VT-464 reduced AR signaling more effectively than abiraterone [1].

Androgen Receptor Antagonist AR-F876L AR-T877A

PSA Reductions in Enzalutamide-Refractory Patients in Phase 1/2 Clinical Trial

In an interim analysis of the Phase 1/2 clinical study (INO-VT-464-CL-001/004) of VT-464 in men with castration-resistant prostate cancer, PSA reductions of 50% and 90% were observed in 2 of 7 patients who had previously failed enzalutamide (Xtandi) therapy [1]. The study enrolled chemotherapy-naïve CRPC patients who were either treatment-naïve or had failed prior abiraterone and/or enzalutamide [2]. Importantly, these responses were achieved without glucocorticoid supplementation and without observed signs of mineralocorticoid excess syndrome, cortisol depletion, or adrenal insufficiency [1].

PSA Response Phase 1/2 Clinical Trial Enzalutamide Failure

Significantly Lower Intratumoral Androgen Levels vs. Abiraterone Acetate in Xenograft Models

In the MR49F enzalutamide-resistant xenograft model, both VT-464 and abiraterone acetate significantly reduced intratumoral androgen levels compared to vehicle, with the greatest decrease observed with VT-464 treatment [1]. Intratumoral testosterone and DHT concentrations were quantified via LC-MS chromatography, confirming VT-464's superior suppression of local androgen biosynthesis within the tumor microenvironment [1]. In the MDA-PCa-133 patient-derived xenograft model, mass spectrometry analysis of post-treatment tumor tissues demonstrated that VT-464 significantly decreased intratumoral androgens without affecting cortisol levels, consistent with its lyase-selective mechanism [2].

Intratumoral Androgens LC-MS Testosterone

High-Value Application Scenarios for VT-464 (R enantiomer) in Preclinical and Translational Research


Investigating Lyase-Selective CYP17A1 Inhibition Without Glucocorticoid Supplementation

VT-464 (R enantiomer) is optimally suited for preclinical studies examining the consequences of selective CYP17 lyase inhibition on adrenal steroidogenesis and mineralocorticoid homeostasis. Its 10-fold lyase selectivity over hydroxylase (IC50: 69 nM vs. 670 nM) enables androgen depletion without the confounding variables of cortisol suppression or progesterone accumulation that occur with abiraterone [1]. Researchers investigating the endocrine pharmacology of CYP17 inhibition in rodent or primate models can utilize VT-464 to isolate lyase-dependent effects from hydroxylase-mediated perturbations, which is not possible with abiraterone due to its inverted selectivity profile. This property is particularly valuable for studies aiming to dissect the relative contributions of adrenal androgens versus glucocorticoid pathway alterations in CRPC progression [1].

Evaluating Dual CYP17 Lyase Inhibition and AR Antagonism in Enzalutamide-Resistant Models

VT-464 (R enantiomer) provides a unique pharmacological tool for investigating dual-mechanism intervention in enzalutamide-resistant prostate cancer. The compound combines selective CYP17 lyase inhibition with direct AR antagonist activity, including efficacy against AR-F876L (enzalutamide resistance) and AR-T877A (abiraterone resistance) mutants [2]. This dual targeting profile enables researchers to evaluate whether concurrent suppression of androgen biosynthesis and direct AR blockade can overcome resistance mechanisms that limit the efficacy of single-agent AR antagonists. VT-464 has demonstrated superior suppression of AR transactivation relative to abiraterone in both enzalutamide-responsive (C4-2) and enzalutamide-resistant (MR49C, MR49F) cell lines, with maintained activity in the presence of synthetic androgens [3]. These properties make VT-464 an essential reference compound for studies interrogating resistance bypass mechanisms and combination therapy rationales [2].

Quantifying Intratumoral Androgen Depletion by LC-MS in Patient-Derived Xenograft Models

VT-464 (R enantiomer) is indicated for research applications requiring precise quantification of intratumoral androgen depletion using liquid chromatography-mass spectrometry (LC-MS). In both the MR49F enzalutamide-resistant xenograft and MDA-PCa-133 patient-derived xenograft models, VT-464 produced the greatest reduction in intratumoral testosterone and DHT levels compared to both vehicle and abiraterone acetate [3]. Critically, VT-464 achieved this androgen depletion without affecting intratumoral cortisol concentrations, consistent with its lyase-selective mechanism [2]. Researchers conducting steroidomic analyses in xenograft tissues can utilize VT-464 as a benchmark compound for maximal intratumoral androgen suppression while preserving glucocorticoid homeostasis, enabling clearer interpretation of androgen-dependent versus androgen-independent tumor growth mechanisms [3].

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